molecular formula C21H23ClN6O B4522166 3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

Cat. No.: B4522166
M. Wt: 410.9 g/mol
InChI Key: UEDXMLUHIMKSSL-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate Amines: The initial step involves the synthesis of 2-chloro-4-methylphenylamine and 2-(ethylamino)-6-methylpyrimidin-4-amine through standard amination reactions.

    Coupling Reaction: The intermediate amines are then coupled using a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-methylphenyl)-1-(4-{[2-(methylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea: Similar structure with a methylamino group instead of an ethylamino group.

    3-(2-Chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-chloropyrimidin-4-yl]amino}phenyl)urea: Similar structure with a chlorine atom instead of a methyl group on the pyrimidine ring.

Uniqueness

The uniqueness of 3-(2-chloro-4-methylphenyl)-1-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-4-23-20-24-14(3)12-19(28-20)25-15-6-8-16(9-7-15)26-21(29)27-18-10-5-13(2)11-17(18)22/h5-12H,4H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDXMLUHIMKSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2-CHLORO-4-METHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

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